Mariptilina
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Overview
Description
Mariptiline is a tricyclic antidepressant that was developed in the early 1980s but was never marketed . It belongs to the class of tricyclic antidepressants, which are known for their three-ring chemical structure. The compound’s IUPAC name is 1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one O-(2-aminoethyl)oxime .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mariptiline involves several steps, starting from the basic dibenzocycloheptene structure. The key steps include:
Formation of the dibenzocycloheptene core: This is typically achieved through a series of cyclization reactions.
Introduction of the oxime group: This involves the reaction of the ketone group with hydroxylamine under acidic conditions to form the oxime.
Attachment of the aminoethyl side chain: This step involves the reaction of the oxime with an appropriate aminoethyl halide under basic conditions.
Industrial Production Methods
While specific industrial production methods for Mariptiline are not well-documented due to its lack of commercialization, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Mariptiline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxime group, converting it back to the corresponding amine.
Substitution: The aromatic rings in Mariptiline can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: N-oxides of Mariptiline.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of Mariptiline.
Scientific Research Applications
Mariptiline has been studied primarily for its potential as an antidepressant. due to its structural similarity to other tricyclic antidepressants, it has also been explored for other applications:
Chemistry: As a model compound for studying the reactivity of tricyclic systems.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential use in treating depression and related disorders.
Industry: Potential applications in the synthesis of other complex organic molecules.
Mechanism of Action
Mariptiline exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin . This increases the concentration of these neurotransmitters in the synaptic clefts, enhancing their mood-elevating effects. The compound primarily targets the norepinephrine and serotonin transporters, blocking their reuptake function .
Comparison with Similar Compounds
Mariptiline is similar to other tricyclic antidepressants such as amitriptyline and nortriptyline . it has unique structural features, such as the presence of an oxime group, which differentiates it from other compounds in this class. This unique structure may contribute to differences in its pharmacological profile and side effect profile.
List of Similar Compounds
- Amitriptyline
- Nortriptyline
- Imipramine
- Clomipramine
Properties
CAS No. |
60070-14-6 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[[(2S,4R)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]amino]oxyethanamine |
InChI |
InChI=1S/C18H18N2O/c19-9-10-21-20-18-14-7-3-1-5-12(14)16-11-17(16)13-6-2-4-8-15(13)18/h1-8,16-17H,9-11,19H2/t16-,17+ |
InChI Key |
ZJUNTBVPKYZTPD-CALCHBBNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24 |
Canonical SMILES |
C1C2C1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24 |
Origin of Product |
United States |
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